molecular formula C21H23N3O3S B2629343 (2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide CAS No. 2097941-16-5

(2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide

Cat. No.: B2629343
CAS No.: 2097941-16-5
M. Wt: 397.49
InChI Key: UTLNJSPMNZBTFU-JLHYYAGUSA-N
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Description

(2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Biological Activity

Structural Overview

The compound features several notable structural elements:

  • Cyclopropyl Group : Known for its influence on the biological activity of compounds.
  • Benzothiadiazole Moiety : This structure is often associated with various pharmacological activities, including antimicrobial and anticancer properties.
  • Enamide Functionality : Enamides have been studied for their roles in biological systems and as intermediates in organic synthesis.

Chemical Formula

The chemical formula for this compound is C18H20N4O3SC_{18}H_{20}N_4O_3S.

Antimicrobial Activity

Compounds containing benzothiadiazole derivatives have shown significant antimicrobial properties. Research indicates that such derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.

Anticancer Potential

Benzothiadiazole derivatives have also been implicated in anticancer research. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways.

Case Studies and Research Findings

  • Benzothiadiazole Derivatives : A study demonstrated that benzothiadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspases, leading to programmed cell death .
  • Cyclopropyl Influence : Research has shown that cyclopropyl groups can enhance the potency of drugs by improving their binding affinity to target proteins. This suggests that the cyclopropyl component in our compound may contribute positively to its biological efficacy .
  • Enamide Activity : Enamides have been studied for their ability to act as enzyme inhibitors, particularly in the context of cancer therapy. They can interfere with metabolic pathways critical for cancer cell survival .

Data Table of Related Compounds

Compound NameBiological ActivityReference
3-(Cyclopropyl)-1H-pyrazoleAntimicrobial
Benzothiadiazole Derivative AAnticancer (MCF-7)
Enamide BEnzyme Inhibition

Properties

IUPAC Name

(E)-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-16-6-2-3-7-17(16)10-13-21(25)22-14-15-23-19-8-4-5-9-20(19)24(18-11-12-18)28(23,26)27/h2-10,13,18H,11-12,14-15H2,1H3,(H,22,25)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLNJSPMNZBTFU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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